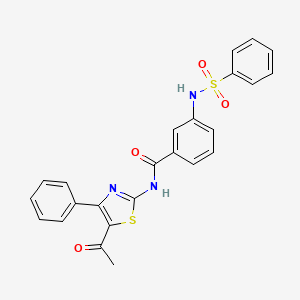

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonamido)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4S2/c1-16(28)22-21(17-9-4-2-5-10-17)25-24(32-22)26-23(29)18-11-8-12-19(15-18)27-33(30,31)20-13-6-3-7-14-20/h2-15,27H,1H3,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQMDHDJAYGSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under acidic conditions.

Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Sulfonamide Formation: The acetylated thiazole is reacted with a sulfonyl chloride derivative to form the sulfonamide group.

Coupling with Benzamide: Finally, the sulfonamide-thiazole intermediate is coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Antibacterial Properties

Research indicates that N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity or disruption of essential cellular processes necessary for bacterial survival. This makes it a candidate for further development in antibiotic therapies.

Anticancer Potential

Preliminary studies suggest that the compound may also possess anticancer properties. Its structural features may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. Further investigation is required to elucidate these mechanisms and assess its efficacy in various cancer models.

Case Studies and Research Findings

- Antibacterial Activity Assessment : A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new therapeutic agent.

- In Vitro Anticancer Studies : In vitro assays have shown that the compound can inhibit cancer cell growth in various lines, suggesting that it may induce apoptosis or cell cycle arrest. Further studies are needed to explore its mechanism of action in cancer biology.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The compound may bind to active sites of enzymes, blocking substrate access, or interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide

- N-(5-acetylthiazol-2-yl)-3-(phenylsulfonamido)benzamide

- N-(5-acetyl-4-phenylthiazol-2-yl)-3-(sulfonamido)benzamide

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both acetyl and sulfonamide groups in the thiazole ring system can influence its interaction with biological targets and its overall stability.

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with sulfonamides and subsequent acetylation. The synthesis typically involves:

- Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole moiety, which is crucial for the biological activity.

- Sulfonamide Coupling : The thiazole derivative is then coupled with a phenylsulfonamide.

- Acetylation : Finally, acetylation introduces the acetyl group at the 5-position of the thiazole ring.

The structural characterization can be performed using techniques such as X-ray diffraction and NMR spectroscopy, confirming the molecular geometry and functional groups present in the compound.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains. Studies indicate that compounds with similar thiazole structures exhibit significant antibacterial activity due to their ability to inhibit bacterial growth through different mechanisms.

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 12.5 |

| Escherichia coli | 18 | 10.0 |

| Bacillus subtilis | 20 | 8.0 |

These results suggest that modifications in the thiazole structure can enhance antibacterial efficacy.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies are critical for assessing potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 6.5 |

| Urease | 4.2 |

The inhibition of AChE is particularly relevant as it may contribute to increased acetylcholine levels in neurological disorders.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Preliminary results indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 12.0 |

These findings highlight the potential of this compound as a lead for further development into anticancer agents.

Case Studies

- Study on AChE Inhibition : A study published in Pharmaceutical Research demonstrated that compounds similar to this compound effectively inhibited AChE, providing insights into their mechanism of action through molecular docking studies which indicated strong binding interactions with the active site of the enzyme .

- Antibacterial Screening : Another research article highlighted the antibacterial efficacy of sulfonamide derivatives, including those containing thiazole rings, against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can significantly enhance activity .

- Cytotoxicity Assays : A comprehensive evaluation of various thiazole derivatives showed promising cytotoxic effects against multiple cancer cell lines, indicating that this compound could be a valuable candidate for further investigation in cancer therapy .

Q & A

Q. What are the key synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide, and what reaction conditions are critical?

The synthesis involves multi-step protocols, including:

- Thiazole ring formation : Reacting 2-aminothiazole derivatives with acetylating agents (e.g., acetic anhydride) under reflux conditions.

- Sulfonamide linkage : Coupling phenylsulfonyl chloride with a benzamide intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base .

- Benzamide functionalization : Introducing the 3-(phenylsulfonamido) group via nucleophilic substitution under controlled pH (7–8) to avoid side reactions.

Critical Conditions :

| Step | Reagents/Catalysts | Temperature | Solvent |

|---|---|---|---|

| 1 | Acetic anhydride | 80–100°C | Ethanol |

| 2 | Phenylsulfonyl chloride, Et₃N | 0–5°C (ice bath) | DCM |

| 3 | K₂CO₃ | RT | DMF |

| Yield optimization requires strict moisture control and inert atmospheres (N₂/Ar) . |

Q. How is the compound characterized, and what analytical techniques are essential?

Characterization involves:

- 1H/13C NMR : Assigns proton environments (e.g., acetyl CH₃ at δ 2.4–2.6 ppm) and confirms sulfonamide (–SO₂–NH–) connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 490.12) .

- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What functional groups dictate its biological activity?

Key groups include:

- Thiazole ring : Enhances antimicrobial activity via π-π stacking with bacterial enzymes.

- Acetyl group : Modulates lipophilicity, affecting cell permeability.

- Phenylsulfonamido moiety : Targets enzymes like carbonic anhydrase or tyrosinase through hydrogen bonding . Structure-activity relationship (SAR) studies suggest substituting the phenyl ring with electron-withdrawing groups (e.g., –NO₂) improves potency .

Advanced Research Questions

Q. How can synthetic yields be optimized without compromising purity?

- Catalyst Screening : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to reduce byproducts .

- Microwave-assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining >90% yield .

- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to improve solubility and facilitate purification .

Q. How to resolve contradictions in reported antimicrobial activity data?

Conflicting MIC values may arise from:

- Assay variability : Standardize broth microdilution per CLSI guidelines.

- Bacterial strain differences : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels .

- Structural analogs : Compare with N-(5-benzoyl-4-phenylthiazol-2-yl) derivatives to isolate the sulfonamido group’s contribution .

Q. What methodologies elucidate target interactions in anticancer studies?

- Molecular Docking : Simulate binding to FLT3 kinase (PDB: 1RJB) to identify key residues (e.g., Asp 698 hydrogen bonding) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD < 100 nM for high-affinity interactions) .

- Cellular Assays : Use MTT-based viability tests on leukemia cell lines (e.g., MV4-11) with IC₅₀ dose-response curves .

Q. How to design derivatives for improved pharmacokinetics?

- LogP Optimization : Introduce polar groups (e.g., –OH, –COOH) to reduce LogP from 3.5 to 2.0, enhancing solubility.

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., acetyl group hydrolysis) and replace with stable bioisosteres .

- In Vivo PK Studies : Monitor plasma half-life (t½) in rodent models after oral administration (dose: 10 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.